molecular formula C8H7FN2O2 B1441017 4-fluoro-7-nitro-2,3-dihydro-1H-indole CAS No. 1167056-12-3

4-fluoro-7-nitro-2,3-dihydro-1H-indole

Cat. No.: B1441017
CAS No.: 1167056-12-3
M. Wt: 182.15 g/mol
InChI Key: PAVIDRYITUVQFL-UHFFFAOYSA-N
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Description

4-fluoro-7-nitro-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 4-position and a nitro group at the 7-position of the indole ring imparts unique chemical and biological properties to this compound.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the targets of the indole derivative and the nature of its interaction with these targets.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the effects would be diverse and depend on the specific targets and biochemical pathways affected by the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-7-nitro-2,3-dihydro-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2-nitrobenzaldehyde.

    Condensation Reaction: The 4-fluoroaniline undergoes a condensation reaction with 2-nitrobenzaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base is then cyclized under acidic conditions to form the indole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-7-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles (amines, thiols), base (sodium hydride), and polar aprotic solvents (dimethylformamide).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide) and acidic or basic conditions.

Major Products Formed

    Reduction: 4-fluoro-7-amino-2,3-dihydro-1H-indole.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives such as indole-2,3-dione.

Scientific Research Applications

4-fluoro-7-nitro-2,3-dihydro-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2,3-dihydro-1H-indole: Lacks the nitro group, resulting in different chemical and biological properties.

    7-nitro-2,3-dihydro-1H-indole: Lacks the fluorine atom, affecting its reactivity and biological activity.

    4-chloro-7-nitro-2,3-dihydro-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

Uniqueness

4-fluoro-7-nitro-2,3-dihydro-1H-indole is unique due to the presence of both fluorine and nitro groups on the indole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

4-Fluoro-7-nitro-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of a fluorine atom at the 4-position and a nitro group at the 7-position of its bicyclic structure. This unique arrangement contributes to its distinctive chemical properties and biological activities. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

The structural formula of this compound can be represented as follows:

C9H8FN3O2\text{C}_9\text{H}_8\text{F}\text{N}_3\text{O}_2

This compound's reactivity is influenced by both the electronegative fluorine and the nitro group, which can affect its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . The compound has been tested against various bacterial strains, showing significant inhibitory effects. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli2.33 µM
Pseudomonas aeruginosa13.40 µM

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies reveal that it can inhibit the growth of various cancer cell lines, including breast and liver cancer cells. The following table summarizes some findings related to its anticancer activity:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)1.8 ± 0.9
HepG2 (Liver Cancer)2.6 ± 0.89
SGC-7901 (Stomach Cancer)30.0 ± 1.2

These IC50 values indicate that the compound exhibits potent antiproliferative effects, making it a promising candidate for further investigation in cancer therapy .

The precise mechanism of action for this compound remains to be fully elucidated; however, it is known that indole derivatives often interact with multiple biological targets, including enzymes and receptors involved in various metabolic pathways. This interaction can lead to alterations in cellular processes that contribute to their biological effects .

Biochemical Pathways Affected

Indole derivatives can influence several biochemical pathways due to their structural properties. They may act as inhibitors or modulators of key enzymes involved in cell proliferation and apoptosis, which is particularly relevant in cancer treatment scenarios.

Case Studies

Several case studies have highlighted the biological activities of indole derivatives similar to this compound:

  • Anticancer Activity : A study demonstrated that certain indole derivatives exhibited high potency against various cancer cell lines with IC50 values significantly lower than those of established chemotherapeutics like 5-fluorouracil .
  • Antimicrobial Efficacy : Another investigation found that indole derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting their potential use in treating infectious diseases .

Properties

IUPAC Name

4-fluoro-7-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O2/c9-6-1-2-7(11(12)13)8-5(6)3-4-10-8/h1-2,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVIDRYITUVQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=CC(=C21)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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